Nonyl laurate

説明

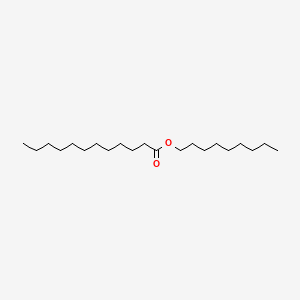

Nonyl laurate (C21H40O2), an ester formed by the condensation of nonanol (C9H19OH) and lauric acid (C12H24O2), is characterized by its long alkyl chains and ester functional group. Its hydrophobicity and stability derive from the C12 laurate moiety, which is shared with compounds like sodium lauryl sulfate and glyceryl laurate .

特性

CAS番号 |

42231-74-3 |

|---|---|

分子式 |

C21H42O2 |

分子量 |

326.6 g/mol |

IUPAC名 |

nonyl dodecanoate |

InChI |

InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-15-17-19-21(22)23-20-18-16-14-10-8-6-4-2/h3-20H2,1-2H3 |

InChIキー |

LZFVXMOMDUCLJV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCC |

他のCAS番号 |

42231-74-3 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Table 1 summarizes key molecular and functional properties of nonyl laurate and related compounds.

Key Observations:

- Chain Length and Hydrophobicity: Nonyl laurate’s long alkyl chain (C21) enhances its lipid solubility compared to shorter-chain esters like nonyl acetate (C11), making it more suitable for lipid-based formulations.

- Functional Group Impact: Sodium lauryl sulfate’s anionic sulfate group provides high water solubility and foaming capacity, unlike nonyl laurate’s non-ionic ester group, which offers milder surfactant properties .

Surfactant Efficiency

- Nonyl laurate: Likely acts as a co-emulsifier in cosmetics, leveraging its non-ionic nature to stabilize oil-water interfaces.

- Sodium lauryl sulfate : Superior foaming and cleansing properties but may cause skin irritation, limiting its use in sensitive formulations .

- Glyceryl laurate : Demonstrated efficacy in controlling microfouling in humid environments, attributed to its biodegradability and biocompatibility .

Thermal and Chemical Stability

- Nonyl laurate’s ester bond is less prone to hydrolysis under acidic conditions compared to sulfate esters (e.g., sodium lauryl sulfate), enhancing its stability in formulations requiring long shelf lives .

- PEG-derived esters like 2-hydroxyethyl laurate exhibit tunable solubility based on ethylene oxide chain length, offering versatility in drug delivery systems .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。